2-Oxo-3-(pyridin-4-yl)propanoic acid
Description
2-Oxo-3-(pyridin-4-yl)propanoic acid is a heterocyclic carboxylic acid featuring a pyridine ring substituted at the 4-position, linked to a propanoic acid backbone with a ketone group at the α-carbon. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.
Properties
Molecular Formula |
C8H7NO3 |
|---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
2-oxo-3-pyridin-4-ylpropanoic acid |
InChI |
InChI=1S/C8H7NO3/c10-7(8(11)12)5-6-1-3-9-4-2-6/h1-4H,5H2,(H,11,12) |
InChI Key |
FYZIKWSUGIDPBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CC(=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-3-(pyridin-4-yl)propanoic acid typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the oxo and propanoic acid functionalities. One common method involves the condensation of pyridine-4-carboxaldehyde with malonic acid in the presence of a base, followed by oxidative decarboxylation to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction pathways as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-3-(pyridin-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyridinyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted pyridinyl derivatives.
Scientific Research Applications
2-Oxo-3-(pyridin-4-yl)propanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Oxo-3-(pyridin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Pyridine vs. Pyrazole Substituents
- 2-Oxo-3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid (CAS 1052567-31-3): Replacing pyridin-4-yl with a phenyl-pyrazole group introduces a bulkier, more electron-rich heterocycle. The molecular weight (230.22) is slightly higher than the pyridine analog, and solubility may differ due to altered hydrophobicity .
Trifluoromethylphenyl Substituents
- 2-Oxo-3-(4-(trifluoromethyl)phenyl)propanoic acid (CAS 120658-71-1): The electron-withdrawing CF₃ group increases acidity (pKa ~1.5–2.0) compared to the pyridin-4-yl derivative. This enhances metabolic stability, making it suitable for agrochemicals (e.g., herbicides like fluazifop) .
- This positional effect may influence bioavailability .
Table 1: Substituent Effects on Physicochemical Properties
| Compound Name | Substituent | Molecular Weight | CAS Number | Key Property Change |
|---|---|---|---|---|
| 2-Oxo-3-(pyridin-4-yl)propanoic acid | Pyridin-4-yl | 193.17* | N/A | High polarity, H-bond acceptor |
| 2-Oxo-3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid | Phenyl-pyrazole | 230.22 | 1052567-31-3 | Increased hydrophobicity |
| 2-Oxo-3-(4-CF₃-phenyl)propanoic acid | 4-CF₃-phenyl | 232.16 | 120658-71-1 | Enhanced acidity, metabolic stability |
*Calculated based on molecular formula.
Functional Group Modifications
Ester Derivatives
- Ethyl 2-oxo-3-(pyridin-4-yl)propanoate: The esterification of the carboxylic acid group (sc-351754, $188–399/g) increases lipophilicity, making it more suitable for organic synthesis or prodrug applications. Hydrolysis to the free acid under physiological conditions is a key reactivity difference .
Amino Acid Derivatives
- (S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride: Replacing the ketone with an amino group converts the compound into a chiral amino acid. High water solubility and chirality make it relevant in peptide synthesis or enzyme inhibition studies .
Substituent Position Effects
Pyridin-2-yl vs. Pyridin-4-yl
- 4-Oxo-4-(pyridin-2-ylamino)butanoic acid (CAS N/A): The pyridin-2-yl group allows for intramolecular hydrogen bonding (C—H···O interactions), stabilizing the crystal structure. This contrasts with the pyridin-4-yl analog, where nitrogen orientation may limit such interactions .
Biological Activity
2-Oxo-3-(pyridin-4-yl)propanoic acid, a compound featuring a pyridine ring and a keto group, has garnered attention in biochemical research due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 180.16 g/mol. The structural features include:
- Keto Group : Essential for enzyme interactions.
- Pyridine Ring : Contributes to binding affinity with various biological targets.
The mechanism of action primarily involves the compound's ability to interact with enzymes and receptors, influencing several biochemical pathways. Key points include:
- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways crucial for disease progression.
- Receptor Modulation : It can act as a ligand, modulating receptor activity and affecting neurotransmission pathways, making it relevant in neurological research.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens:
- Gram-negative Bacteria : Studies have shown its effectiveness against strains such as Escherichia coli and Pseudomonas aeruginosa, highlighting its potential as an antibacterial agent .
Antitumor Activity
The compound has demonstrated anti-tumor effects by:
- Inhibiting HIF-1α : It reduces HIF-1α protein levels in cancer cell lines, suggesting a mechanism for its anti-cancer properties.
Structure–Activity Relationship (SAR)
A series of studies have elucidated the structure–activity relationships of this compound:
- Modification Effects : Alterations in the pyridine ring or the keto group significantly affect biological activity, emphasizing the importance of these structural elements in drug design .
- Comparative Analysis : Compared to similar compounds, such as 3-pyridinepropionic acid, this compound shows enhanced reactivity due to the presence of both a keto group and a pyridine ring.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
